2-Methylbenzothiazole-5-boronic acid
Overview
Description
2-Methylbenzothiazole-5-boronic acid is a compound that is likely to share some chemical properties with the benzothiazole derivatives discussed in the provided papers. While the specific compound is not directly studied in these papers, insights can be drawn from the related structures and reactions of similar boron-containing heterocycles.
Synthesis Analysis
The synthesis of related boron compounds involves chelation with azolyl groups, as seen in the study of N,C-chelate boron compounds, which include a benzothiazolyl derivative . The synthesis of these compounds is not detailed, but the transformation of these compounds upon light irradiation or heating suggests a complex synthetic pathway that could potentially be applied to the synthesis of 2-methylbenzothiazole-5-boronic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction, as in the case of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate . This compound, while not a boronic acid, shares the benzothiazole moiety and provides insights into the structural aspects of such heterocycles. The structure of the benzothiazole ring system in these compounds is slightly warped, which could influence the reactivity and properties of 2-methylbenzothiazole-5-boronic acid.
Chemical Reactions Analysis
The chemical reactivity of boron compounds with benzothiazole units can involve multistructural transformations, as observed in the N,C-chelate boron compounds . These transformations include photoisomerization and thermal intramolecular H-atom transfer (HAT), leading to a series of isomers. Such reactivity could be relevant to the study of 2-methylbenzothiazole-5-boronic acid, particularly in the context of its potential isomerization and HAT reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole boron compounds are influenced by the presence of donor and acceptor substituents . For instance, the photophysical properties of benzo[4,5]thiazolo[3,2-c][1,3,5,2]oxadiazaborinines are affected by these substituents, which could also be the case for 2-methylbenzothiazole-5-boronic acid. The solid-state fluorescence quantum yield of these compounds is notable and could suggest similar properties for 2-methylbenzothiazole-5-boronic acid.
Scientific Research Applications
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Medicinal Chemistry: Drug Discovery
- Summary of the Application : 2-Methylbenzothiazole-5-boronic acid serves as a valuable building block for synthesizing novel drug candidates.
- Methods of Application : Its unique structure allows for the incorporation of the molecule into diverse scaffolds, potentially leading to compounds with various biological activities.
- Results or Outcomes : The specific outcomes would depend on the particular drug being synthesized and the biological activity being targeted.
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- Summary of the Application : Boronic acids, including 2-Methylbenzothiazole-5-boronic acid, are increasingly utilized in diverse areas of research, including sensing applications .
- Methods of Application : These applications can be homogeneous assays or heterogeneous detection . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
- Results or Outcomes : The specific outcomes would depend on the particular sensing application being pursued .
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Synthetic Receptors for Low Molecular Compounds
- Summary of the Application : Boronic acids, including 2-Methylbenzothiazole-5-boronic acid, have been used in the development of synthetic receptors for low molecular compounds .
- Methods of Application : The specific methods of application would depend on the particular synthetic receptor being developed .
- Results or Outcomes : The specific outcomes would depend on the particular synthetic receptor and the low molecular compound being targeted .
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Protein Manipulation and Cell Labelling
- Summary of the Application : Boronic acids have been used for protein manipulation and cell labelling .
- Methods of Application : The specific methods of application would depend on the particular protein or cell being manipulated or labelled .
- Results or Outcomes : The specific outcomes would depend on the particular protein or cell being manipulated or labelled .
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Electrophoresis of Glycated Molecules
- Summary of the Application : Boronic acids have been used for electrophoresis of glycated molecules .
- Methods of Application : The specific methods of application would depend on the particular glycated molecule being studied .
- Results or Outcomes : The specific outcomes would depend on the particular glycated molecule being studied .
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Building Materials for Microparticles for Analytical Methods
- Summary of the Application : Boronic acids have been used as building materials for microparticles for analytical methods .
- Methods of Application : The specific methods of application would depend on the particular analytical method being used .
- Results or Outcomes : The specific outcomes would depend on the particular analytical method being used .
- Suzuki–Miyaura Coupling
- Summary of the Application : 2-Methylbenzothiazole-5-boronic acid can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application : The specific methods of application would depend on the particular Suzuki–Miyaura coupling being performed .
- Results or Outcomes : The specific outcomes would depend on the particular Suzuki–Miyaura coupling being performed .
Safety And Hazards
properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPZHJXTRXAWAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC(=N2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621107 | |
Record name | (2-Methyl-1,3-benzothiazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbenzothiazole-5-boronic acid | |
CAS RN |
590417-67-7 | |
Record name | (2-Methyl-1,3-benzothiazol-5-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 590417-67-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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